molecular formula C12H14N2O2S B267699 4-cyano-N-cyclopentylbenzenesulfonamide

4-cyano-N-cyclopentylbenzenesulfonamide

Cat. No.: B267699
M. Wt: 250.32 g/mol
InChI Key: WAMZIQWGDIXURR-UHFFFAOYSA-N
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Description

Electronic Effects of Substituents

  • 4-Cyano vs. 4-Fluoro : The cyano group’s strong electron-withdrawing effect reduces benzene ring electron density more significantly than fluorine, altering reactivity in electrophilic substitution.
  • N-Cyclopentyl vs. N-Phenyl : Cyclopentyl groups impart greater steric hindrance but lower aromatic stacking potential compared to phenyl groups, affecting solubility and biological target engagement.

Thermodynamic Properties

Property This compound 4-Cyano-N-phenylbenzenesulfonamide
Melting Point 166°C (predicted) 128–130°C
Boiling Point 426.5°C (predicted) 508.7°C
Density 1.30 g/cm³ 1.08 g/cm³

The higher density of the cyclopentyl derivative arises from efficient crystal packing due to non-aromatic hydrophobic interactions.

Biological Implications

While this compound’s pharmacological profile is understudied, structurally similar compounds like 4-cyano-2,6-difluorobenzenesulfonamide exhibit inhibitory activity against carbonic anhydrase II. The cyclopentyl moiety may enhance membrane permeability compared to bulkier N-aryl groups.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-cyano-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C12H14N2O2S/c13-9-10-5-7-12(8-6-10)17(15,16)14-11-3-1-2-4-11/h5-8,11,14H,1-4H2

InChI Key

WAMZIQWGDIXURR-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and substituent effects of 4-cyano-N-cyclopentylbenzenesulfonamide and related compounds:

Compound Name Benzene Substituent Sulfonamide Nitrogen Substituent Key Electronic Effects
This compound Cyano (-CN) Cyclopentyl Strong electron-withdrawing (-CN)
4-Bromo-N-cyclohexylbenzenesulfonamide Bromo (-Br) Cyclohexyl Moderate electron-withdrawing (-Br)
4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide Methoxy (-OCH₃) Cyclopentenylidene Electron-donating (-OCH₃)
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide Methyl (-CH₃) Phenylethyl Electron-donating (-CH₃); aromatic π-π interactions
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide Chloro (-Cl) Complex amine chain Strong electron-withdrawing (-NO₂)

Key Observations :

  • Electron-withdrawing groups (e.g., -CN, -Br, -Cl, -NO₂) enhance electrophilicity and may improve binding to biological targets like enzymes, as seen in antimicrobial sulfonamides .
  • Cyclopentyl vs.
  • Aromatic substituents (e.g., phenylethyl) introduce π-π stacking capabilities, which are absent in aliphatic substituents like cyclopentyl .

Physicochemical Properties

Available data from analogs suggest trends in solubility, melting points, and stability:

Compound Name Molecular Formula Melting Point (°C) Solubility (Polarity)
4-Cyanobenzenesulfonamide C₇H₆N₂O₂S Not reported Moderate (polar aprotic solvents)
4-Bromo-N-cyclohexylbenzenesulfonamide C₁₂H₁₅BrNO₂S 160–162 Low (lipophilic solvents)
4-Methoxy analog () C₁₄H₁₇NO₃S 98–100 High (CHCl₃, DMSO)
4-Chloro complex () C₁₄H₁₃Cl₂N₃O₄S Not reported Low (due to nitro group)

Key Trends :

  • Cyano substituents increase polarity compared to bromo or methyl groups, improving solubility in polar aprotic solvents .
  • Bulky substituents (e.g., cyclohexyl) reduce solubility in aqueous media due to increased lipophilicity .

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